Salicylic acid, nicotinate

Description

Contextualization within Ester Chemistry and Aromatic Compounds

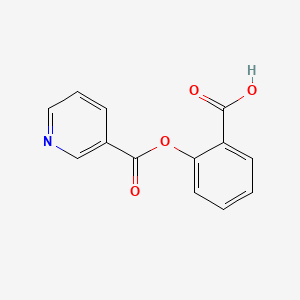

Salicylic (B10762653) acid, nicotinate (B505614), with the molecular formula C₁₃H₉NO₄, is structurally defined as the 2-carboxyphenyl ester of 3-pyridinecarboxylic acid. nih.gov The formation of this ester is a classic example of esterification, a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol. ma.edusydney.edu.au In this specific case, the phenolic hydroxyl group of salicylic acid acts as the alcohol, reacting with the carboxylic acid group of nicotinic acid.

The reactivity of salicylic acid is noteworthy as it possesses two functional groups capable of esterification: a carboxylic acid and a phenolic hydroxyl group. wisc.edu This dual reactivity allows for the synthesis of different types of esters. For instance, reacting the carboxylic acid group of salicylic acid with an alcohol like methanol (B129727) produces methyl salicylate (B1505791). ma.eduwisc.edu Conversely, in the synthesis of salicylic acid, nicotinate, the hydroxyl group is targeted.

The synthesis of salicylate esters can be achieved through various methods, including transesterification, where a lower alkyl ester of salicylic acid is reacted with a different alcohol in the presence of a catalyst, such as a tin-based one. google.com The choice of synthetic route can influence the yield and purity of the final product. For instance, the Kolbe-Schmitt reaction, a method for synthesizing salicylic acid from phenol, is a cornerstone of industrial production. researchgate.netyoutube.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₉NO₄ nih.gov |

| Molecular Weight | 243.21 g/mol nih.gov |

| IUPAC Name | 2-(pyridine-3-carbonyloxy)benzoic acid nih.gov |

| CAS Number | 6629-79-4 nih.gov |

Historical Trajectory of Related Compounds' Academic Investigation

The story of this compound is intrinsically linked to the long history of its constituent parts. The use of salicylate-containing plants for medicinal purposes dates back thousands of years. sciencehistory.org The active compound, salicin, was first isolated from willow bark in the 19th century. oup.comnih.gov This was followed by the synthesis of salicylic acid itself by the German chemist Gerland in 1852 and later acetylsalicylic acid (aspirin) in 1853. nih.gov By the late 1800s, salicylic acid was being produced on a large scale and used to manage conditions like rheumatic fever. oup.com The discovery of aspirin (B1665792) in 1897 marked a significant milestone in pharmacology. oup.comwikipedia.org

The mechanism of action of salicylates and other non-steroidal anti-inflammatory drugs (NSAIDs) remained a puzzle until 1971, when Sir John Vane discovered their role in inhibiting prostaglandin (B15479496) synthesis. oup.comualberta.ca This breakthrough paved the way for the development of a wide array of NSAIDs. oup.comarapc.com

Nicotinic acid also has a long history of use in treating dyslipidemia. nih.gov Its ability to raise HDL cholesterol levels has made it a subject of considerable interest. nih.gov The discovery of a specific receptor for nicotinic acid has further clarified the molecular mechanisms behind its effects. nih.gov

The convergence of these two historically significant molecules in the form of this compound represents a more recent area of scientific inquiry.

Current Research Frontiers and Unexplored Domains

Current research on this compound and related esters is exploring several promising avenues. One key area is the development of novel drug delivery systems. For example, researchers have synthesized salicylate-based poly(anhydride-esters) that degrade into salicylic acid and other non-toxic compounds, showing potential as biodegradable biomaterials. nih.gov The synthesis of these polymers has been optimized to improve efficiency and yield. nih.gov

Another frontier is the synthesis of new ester derivatives of salicylic acid with enhanced biological activity. researchgate.net For instance, new ester analogs have been synthesized that show significantly higher inhibitory activity against cyclooxygenase (COX) enzymes than aspirin. researchgate.net Molecular docking studies are being used to understand the interactions of these new compounds with their biological targets. researchgate.net

The combination of salicylic acid with other bioactive molecules through ester linkages is also an active area of research. Novel fatty acid conjugates of both niacin and salicylic acid have been created to allow for the simultaneous intracellular delivery of two bioactive molecules. nih.gov This approach aims to elicit pharmacological responses that cannot be achieved by administering the individual components. nih.gov

Furthermore, the study of the metabolic interactions between salicylic acid and nicotinic acid continues to be relevant. Research has shown that salicylic acid can affect the clearance of nicotinic acid, highlighting the potential for drug interactions. nih.gov

Structure

3D Structure

Properties

CAS No. |

6629-79-4 |

|---|---|

Molecular Formula |

C13H9NO4 |

Molecular Weight |

243.21 g/mol |

IUPAC Name |

2-(pyridine-3-carbonyloxy)benzoic acid |

InChI |

InChI=1S/C13H9NO4/c15-12(16)10-5-1-2-6-11(10)18-13(17)9-4-3-7-14-8-9/h1-8H,(H,15,16) |

InChI Key |

NAKABSUZLYLPNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Esterification Pathways for Salicylic (B10762653) Acid Nicotinate (B505614)

The formation of salicylic acid nicotinate, also known as 2-(nicotinoyloxy)benzoic acid, is achieved through the process of esterification. This reaction typically involves the carboxyl group of one molecule reacting with the hydroxyl group of another. In this specific case, the hydroxyl group of salicylic acid reacts with the carboxylic acid group of nicotinic acid.

Direct Esterification Approaches

Direct esterification is a primary method for synthesizing salicylic acid nicotinate. One common approach involves the reaction of salicylic acid with nicotinoyl chloride, the acid chloride derivative of nicotinic acid. This method is often favored due to the high reactivity of the acid chloride, which facilitates the esterification process. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. nih.gov

Another direct method is the Fischer-Speier esterification, which involves reacting salicylic acid and nicotinic acid directly in the presence of a strong acid catalyst. ma.edu However, this method can be less efficient for this specific transformation due to the presence of two carboxylic acid groups and the potential for side reactions.

A variation of this involves the use of a dehydrating agent to remove the water formed during the reaction, thereby shifting the equilibrium towards the formation of the ester.

Catalyst Systems in Ester Synthesis

The choice of catalyst is crucial in the synthesis of esters, influencing both the reaction rate and yield. In the context of salicylic acid nicotinate synthesis, various catalyst systems have been explored.

For the esterification of salicylic acid, solid acid catalysts have shown significant promise. niscpr.res.in These include metal oxides like zirconia, alumina, and silica, as well as their modified forms (sulfated, phosphated, or borated). niscpr.res.in Sulfated zirconia, in particular, has been identified as a highly effective and reusable catalyst for the esterification of salicylic acid with alcohols. niscpr.res.in Tin-based catalysts, such as dibutyltin (B87310) oxide and tin octanoate, are also employed in the production of salicylic esters, particularly for larger alcohol moieties. google.com Boron trifluoride has also been investigated as a catalyst for the esterification of salicylic acid with olefins. google.com

In the synthesis of nicotinic acid esters, processes have been developed to produce them directly from pyridine dicarboxylic acids by refluxing with an alkanol. google.com

| Catalyst System | Precursors | Key Findings |

| Sulfated Zirconia | Salicylic Acid, Methanol (B129727) | High yield and selectivity for methyl salicylate (B1505791); catalyst is reusable. niscpr.res.in |

| Tin-based Catalysts | Salicylic Acid, various alcohols | Effective for esterification with larger organic groups. google.com |

| Boron Trifluoride | Salicylic Acid, Olefins | Catalyzes esterification but can lead to side reactions like alkylation. google.com |

| No Catalyst (Direct Reflux) | Pyridine Dicarboxylic Acids, Alkanols | Direct conversion to nicotinic acid esters. google.com |

Green Chemistry Principles in Synthesis Optimization

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, guided by the principles of green chemistry. This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a green alternative for esterification reactions. atiner.grpace.edu This technique can significantly reduce reaction times and often eliminates the need for a catalyst. atiner.grpace.edu For instance, the synthesis of aspirin (B1665792) (acetylsalicylic acid) from salicylic acid and acetic anhydride (B1165640) can be achieved efficiently using microwave irradiation without the traditional sulfuric acid catalyst. atiner.grpace.edu A similar approach using microwave irradiation has been successfully applied to the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid from salicylic acid and 3-(chloromethyl)benzoyl chloride. nih.gov

The use of solid acid catalysts also aligns with green chemistry principles as they are often reusable and can be easily separated from the reaction mixture, minimizing waste. niscpr.res.in Furthermore, the synthesis of salicylic acid itself can be performed using greener methods, such as the hydrolysis of methyl salicylate from wintergreen oil. researchgate.netchemconnections.org This approach utilizes a renewable, natural source for one of the key precursors.

Precursor Chemistry: Salicylic Acid and Nicotinic Acid Derivations for Synthesis

Advanced Synthesis of Salicylic Acid Intermediates

Salicylic acid is traditionally synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of sodium phenoxide. However, alternative and potentially greener routes have been developed.

One notable method is the hydrolysis of methyl salicylate, which can be sourced from natural wintergreen oil. chemconnections.orgyoutube.com This reaction is typically carried out under basic conditions using sodium hydroxide (B78521), followed by acidification to yield salicylic acid. chemconnections.orgmercer.edu This process can be optimized for high yield and purity, making it a viable route for producing a key intermediate from a renewable resource. researchgate.net

Further derivatization of salicylic acid can lead to various ester analogs with potentially enhanced properties. For example, new ester derivatives of salicylic acid have been synthesized and evaluated for their biological activities. nih.govresearchgate.net

Advanced Synthesis of Nicotinic Acid Intermediates

Nicotinic acid, also known as niacin or vitamin B3, is primarily produced through the oxidation of 3-picoline (3-methylpyridine). However, this process often requires harsh conditions and can generate toxic byproducts. frontiersin.org

More sustainable, biocatalytic methods for nicotinic acid synthesis are gaining traction. frontiersin.orgnih.gov These enzymatic approaches can offer high selectivity and operate under milder reaction conditions. For instance, the hydrolysis of 3-cyanopyridine (B1664610) using nitrilase enzymes is a promising green route to nicotinic acid. frontiersin.orgnih.gov

The synthesis of nicotinic acid derivatives useful as pharmaceutical intermediates can also be achieved through various chemical transformations. google.com For example, nicotinic acid esters can be prepared from the corresponding acids or acid chlorides. scholarsresearchlibrary.combelnauka.by

Structural Modifications and Analog Development

The design of new salicylic acid nicotinate analogues is guided by several key principles aimed at enhancing therapeutic efficacy. These principles include the modification of the core scaffolds to interact more effectively with biological targets, the alteration of physicochemical properties to improve pharmacokinetics, and the introduction of varied functionalities to explore new biological activities.

A primary strategy involves the modification of the salicylic acid and nicotinic acid rings. For the salicylic acid moiety, substitutions on the aromatic ring can significantly impact activity. For instance, the introduction of a phenyl group at the 5-position of salicylic acid has been shown to increase anti-inflammatory activity, an effect that can be further enhanced by adding electron-withdrawing groups to this appended phenyl ring. nih.gov The concept of expanding the aromatic system has been explored through the synthesis of bi-aryl analogues of salicylic acid, where an additional aromatic group is tethered at the 4- or 5-position. nih.govchemistryjournal.net This approach aims to modulate the electronic and steric properties of the molecule.

Another design principle is the bioisosteric replacement of key functional groups. A well-known example is the substitution of a carboxylic acid with a tetrazole ring, which has a similar pKa and planar geometry. nih.gov This modification can influence the compound's binding characteristics and metabolic stability.

Furthermore, the ester linkage itself is a critical point for modification. The development of fatty acid conjugates of niacin and salicylic acid, where the two molecules are linked via different chemical spacers, demonstrates a strategy to control the release of the active components. researchgate.net This approach can be adapted to design prodrugs of salicylic acid nicotinate with tailored release profiles. The synthesis of poly(anhydride-esters) derived from salicylic acid, where two salicylic acid molecules are joined by various linkers (aliphatic, aromatic, or branched), also provides a blueprint for creating dimeric analogues with diverse properties. nih.gov The nature of the linker—its length, flexibility, and hydrophobicity—can significantly affect the physical and degradation properties of the resulting molecule. nih.gov

A summary of these design principles is presented in the table below:

| Design Principle | Target Moiety | Specific Modification Example | Potential Outcome |

| Ring Modification | Salicylic Acid Ring | Introduction of a substituted phenyl group at the 5-position. nih.gov | Enhanced anti-inflammatory activity. |

| Salicylic Acid Ring | Creation of bi-aryl analogues by tethering an aromatic group at the 4- or 5-position. nih.govchemistryjournal.net | Altered electronic and steric properties. | |

| Bioisosteric Replacement | Carboxylic Acid | Replacement of the carboxylic acid with a tetrazole ring. nih.gov | Modified binding and metabolic stability. |

| Linker Modification | Ester Linkage | Introduction of various chemical linkers (e.g., from fatty acids). researchgate.net | Controlled release of active components. |

| Ester Linkage | Dimerization of salicylic acid with different linkers (aliphatic, aromatic). nih.gov | Varied physical and degradation properties. | |

| Heterocyclic Modification | Nicotinic Acid Ring | Formation of Schiff bases or oxadiazole derivatives. researchgate.net | Altered shape, polarity, and hydrogen bonding. |

The synthesis of structurally modified analogues of salicylic acid nicotinate leverages a variety of chemical transformations to alter the ester linkage and the aromatic ring systems.

Modification of the Ester Linkage:

The ester bond is a key target for modification to create analogues with different release characteristics and physicochemical properties. One approach involves the synthesis of diacid precursors that can then be esterified with nicotinic acid derivatives. This is exemplified by the preparation of salicylic acid dimers linked by various acyl chlorides. For instance, reacting salicylic acid with an appropriate acyl chloride, such as glutaryl chloride, in the presence of a base like pyridine yields a diacid linker between two salicylate moieties. nih.gov This diacid can then be coupled with a modified nicotinic acid alcohol to generate a dimeric analogue.

A more direct approach to modify the linkage involves the synthesis of conjugates with different spacer molecules. For example, fatty acid conjugates of niacin have been prepared by reacting nicotinic acid with a linker such as tert-butyl (2-aminoethyl)carbamate, followed by coupling with a fatty acid. researchgate.net A similar strategy can be employed to synthesize salicylic acid nicotinate analogues with diverse linkers between the two aromatic rings.

Modification of the Ring Systems:

The aromatic rings of both salicylic acid and nicotinic acid are amenable to a range of synthetic modifications. For the salicylic acid ring, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing new aryl or heteroaryl groups. nih.govchemistryjournal.net For instance, a bi-aryl analogue can be synthesized by reacting a halogenated salicylic acid derivative (e.g., 2-hydroxy-4-iodobenzoic acid) with a boronic acid (e.g., 1-naphthaleneboronic acid) in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.gov This allows for the systematic exploration of the effect of different aromatic substituents on the molecule's activity.

Furthermore, substitutions on the salicylic acid ring, such as nitration, can be achieved using standard electrophilic aromatic substitution reactions. nih.govbirmingham.ac.uk The position of substitution can be directed by the existing functional groups on the ring.

The nicotinic acid ring can also be functionalized through various synthetic routes. The synthesis of Schiff base derivatives can be achieved by reacting nicotinoyl hydrazide with various aromatic aldehydes. researchgate.net These Schiff bases can be further cyclized to form other heterocyclic systems, such as oxadiazoles, by treatment with acetic anhydride. researchgate.net Additionally, the synthesis of various ester derivatives of nicotinic acid can be accomplished by reacting nicotinic acid with different alcohols under reflux conditions.

A summary of synthetic routes for modification is presented in the table below:

| Modification Target | Synthetic Route | Reagents and Conditions | Resulting Structure |

| Ester Linkage | Diacid formation and coupling | Salicylic acid, acyl chloride (e.g., glutaryl chloride), pyridine; followed by coupling with a nicotinic acid derivative. nih.gov | Dimeric analogue with a defined linker. |

| Salicylic Acid Ring | Suzuki cross-coupling | Halogenated salicylic acid, boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄). nih.gov | Bi-aryl analogue with extended aromatic system. |

| Salicylic Acid Ring | Nitration | Salicylic acid, nitric acid, sulfuric acid. nih.govbirmingham.ac.uk | Nitro-substituted salicylic acid moiety. |

| Nicotinic Acid Ring | Schiff base formation | Nicotinoyl hydrazide, aromatic aldehyde. researchgate.net | Schiff base derivative of the nicotinic acid moiety. |

| Nicotinic Acid Ring | Oxadiazole formation | Schiff base derivative, acetic anhydride. researchgate.net | Oxadiazole-containing analogue. |

| Nicotinic Acid Ring | Esterification | Nicotinic acid, various alcohols, reflux. | Modified nicotinic acid ester moiety. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule. While complete, published experimental spectra for Salicylic (B10762653) acid, nicotinate (B505614) are not widely available, its spectral characteristics can be accurately predicted based on the well-understood principles of NMR and extensive data on its constituent moieties: a salicylic acid unit and a nicotinic acid unit, joined by an ester linkage.

The formation of the ester bond between salicylic acid and nicotinic acid induces significant changes in the chemical shifts of nearby protons and carbons compared to the parent molecules. The phenolic hydroxyl proton of salicylic acid is absent, and the protons on both aromatic rings are influenced by the electronic environment of the ester and the remaining carboxylic acid group.

Predicted ¹H NMR chemical shifts would clearly distinguish the four protons of the salicylate (B1505791) ring and the four protons of the nicotinate ring. Similarly, the ¹³C NMR spectrum would show 13 distinct carbon signals, including two carbonyl carbons (one for the ester and one for the carboxylic acid) and eleven aromatic carbons.

Predicted ¹H NMR Chemical Shifts for Salicylic acid, nicotinate Predicted values are based on standard substituent effects and data from similar structures.

| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Salicylate H3 | ~7.3 ppm | dd | Downfield shift due to adjacent ester oxygen. |

| Salicylate H4 | ~7.7 ppm | dt | Influenced by ortho- and para-substituents. |

| Salicylate H5 | ~7.4 ppm | dt | Ortho to a hydrogen and meta to two electron-withdrawing groups. |

| Salicylate H6 | ~8.1 ppm | dd | Downfield shift due to deshielding from the adjacent carboxylic acid group. |

| Nicotinate H2' | ~9.2 ppm | d | Most downfield pyridine (B92270) proton, ortho to ring nitrogen and carbonyl group. |

| Nicotinate H4' | ~8.4 ppm | dt | Ortho to a hydrogen and meta to the ring nitrogen. |

| Nicotinate H5' | ~7.5 ppm | dd | Couples to both H4' and H6'. |

| Nicotinate H6' | ~8.8 ppm | d | Ortho to the ring nitrogen. |

| Carboxylic Acid -OH | >10 ppm | s (broad) | Acidic proton, often broad and may exchange with solvent. |

Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from related compounds like salicylic acid and its derivatives. researchgate.netdrugbank.com

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Salicylate C=O (Acid) | ~170 ppm | Carboxylic acid carbonyl. |

| Nicotinate C=O (Ester) | ~164 ppm | Ester carbonyl. |

| Salicylate C2 | ~151 ppm | Aromatic carbon bearing the ester group. |

| Salicylate C1 | ~122 ppm | Aromatic carbon bearing the carboxylic acid group. |

| Salicylate/Nicotinate Aromatic C-H & C-q | 118-155 ppm | Remaining nine aromatic carbons from both rings. |

Two-dimensional (2D) NMR experiments would be essential to unambiguously assign these predicted signals and confirm the molecular structure. farmaceut.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each aromatic ring. For the salicylate moiety, correlations would be expected between H3-H4, H4-H5, and H5-H6. For the nicotinate ring, correlations would appear between H4'-H5', H5'-H6'. The absence of a correlation between the two rings would confirm they are separate spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals of the eleven aromatic carbons that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the ester linkage. Key long-range (2- and 3-bond) correlations would be expected between:

The nicotinate protons H2' and H4' and the ester carbonyl carbon (~164 ppm).

The salicylate proton H3 and the same ester carbonyl carbon.

The salicylate proton H6 and the carboxylic acid carbonyl carbon (~170 ppm). These specific correlations would provide undeniable proof of the ester bond between the C2 position of the salicylic acid unit and the carbonyl group of the nicotinic acid unit.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would be dominated by characteristic vibrations of its ester, carboxylic acid, and aromatic ring systems. Analysis of these spectra allows for the identification of key functional groups. The formation of the ester from salicylic acid and nicotinic acid results in noticeable spectral changes, such as the disappearance of the phenolic O-H band. docbrown.info

Characteristic Vibrational Frequencies for this compound Based on typical values for aromatic esters and carboxylic acids. docbrown.inforesearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Medium-Broad | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Corresponds to the C-H bonds on both aromatic rings. |

| C=O Stretch (Carboxylic Acid) | ~1710 - 1680 | Strong | Represents the carbonyl of the salicylic acid moiety. |

| C=O Stretch (Ester) | ~1735 - 1720 | Strong | Represents the carbonyl of the nicotinate ester linkage. |

| C=C/C=N Stretch (Aromatic Rings) | 1610 - 1450 | Medium-Strong | A series of bands indicating the skeletal vibrations of both the benzene (B151609) and pyridine rings. |

| C-O Stretch (Ester & Acid) | 1300 - 1100 | Strong | Represents the C-O single bond stretching in both the ester and carboxylic acid groups. |

The molecule possesses rotational freedom around the C-O ester bond and the C-C bond linking the carboxylic acid to the benzene ring. This can give rise to different stable conformations (conformers). While these conformers might be difficult to isolate at room temperature, their presence could be inferred from the vibrational spectra. Different spatial arrangements can cause subtle shifts in vibrational frequencies, particularly the sensitive C=O stretching bands. Detailed computational analysis paired with experimental spectra could potentially distinguish between different low-energy conformers by predicting their unique vibrational fingerprints.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₃H₉NO₄, corresponding to a molecular weight of 243.23 g/mol and an exact mass of approximately 243.0532 Da.

Upon ionization in a mass spectrometer (e.g., via electron impact), the molecular ion ([M]⁺˙) would be observed at m/z 243. The subsequent fragmentation is predictable and highly informative. The ester linkage is a common site for cleavage. libretexts.orgwhitman.edu

Key fragmentation pathways would include:

Cleavage α to the ester carbonyl: This is a dominant pathway for esters. It would lead to the formation of the nicotinoyl cation.

Loss of the nicotinoyl radical: Cleavage of the C-O ester bond would result in a fragment ion derived from the salicylic acid moiety.

Fragmentation of the pyridine ring: The nicotinoyl cation can further fragment, typically by losing neutral carbon monoxide (CO).

Fragmentation of the salicylic acid moiety: The fragment ion containing the salicylic acid portion can undergo characteristic losses of water (H₂O) and carbon monoxide (CO), similar to the fragmentation of salicylic acid itself. researchgate.netresearchgate.net

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 243 | [C₁₃H₉NO₄]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [HOC₆H₄CO]⁺ | Resulting from the loss of the nicotinoxy radical. |

| 106 | [C₅H₄NCO]⁺ | Nicotinoyl cation, from cleavage of the ester O-C(O) bond. A very likely base peak. |

| 78 | [C₅H₄N]⁺ | Pyridinium cation, resulting from the loss of CO from the nicotinoyl cation (m/z 106). |

X-ray Crystallography and Powder Diffraction for Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound. A study on a cocrystal of salicylic acid and isonicotinamide (B137802) (a positional isomer of nicotinamide) has provided insights into the types of interactions that can be expected. nih.gov

When a single crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique representation of the crystal's internal structure. For chiral molecules, SCXRD can be used to determine the absolute configuration. The crystal structure of a 1:1 cocrystal of salicylic acid and nicotinamide (B372718) has been reported and is available in the Cambridge Crystallographic Data Centre (CCDC) under the reference number 678917. rasayanjournal.co.in This structure reveals the specific hydrogen bonding interactions between the salicylic acid and nicotinamide molecules. Similar interactions would be expected in a cocrystal of salicylic acid and nicotinic acid.

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid sample and to identify different crystalline forms (polymorphs). nih.gov It is also a valuable tool for assessing the purity of a bulk sample. researchgate.net

In a PXRD experiment, a powdered sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for its identification.

The formation of a cocrystal between salicylic acid and nicotinic acid results in a new crystalline phase with a diffraction pattern that is distinct from the patterns of the individual components. researchgate.net This confirms the formation of the cocrystal and allows for its identification. The PXRD pattern of a 1:1 cocrystal of salicylic acid and nicotinic acid shows significant differences from the diffractograms of pure salicylic acid and pure nicotinic acid, indicating the creation of a new solid phase. researchgate.net The presence of sharp peaks in the PXRD pattern is indicative of a crystalline material. By comparing the experimental PXRD pattern to a reference pattern or a simulated pattern from single crystal data, the phase purity of a sample can be determined.

Table 2: Representative PXRD Peak Positions for Salicylic Acid and its Cocrystal with Nicotinic Acid

| Compound | Key 2θ Positions (°) |

| Salicylic Acid | 11.00, 17.1 researchgate.net |

| Salicylic Acid-Nicotinic Acid Cocrystal | Distinct peaks different from starting materials researchgate.net |

Thermal Analysis Techniques for Solid-State Properties

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is widely used to study thermal events such as melting, crystallization, and solid-solid phase transitions.

For this compound, or its cocrystal with nicotinic acid, DSC can be used to determine its melting point, which is a key physical property and an indicator of purity. The formation of a cocrystal typically results in a melting point that is different from the melting points of the individual components. For example, the DSC thermogram of a physical mixture of salicylic acid and a coformer will often show two endothermic peaks corresponding to the melting of each component, whereas the cocrystal will exhibit a single, sharp endothermic peak at a different temperature. oamjms.eu

Studies on cocrystals of salicylic acid with various coformers have shown that DSC is an effective tool for identifying cocrystal formation. nih.govbiointerfaceresearch.com For instance, the formation of a cocrystal between salicylic acid and benzamide (B126) is indicated by a unique melting endotherm in the DSC thermogram. biointerfaceresearch.com Similarly, a study on a sulfamethazine-salicylic acid cocrystal demonstrated congruent melting behavior, which was clearly identified by DSC. amazonaws.com In the case of a salicylic acid-nicotinic acid system, the DSC thermogram of the cocrystal would be expected to show a single melting endotherm, confirming the formation of a new, single-phase solid.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of chemical compounds by measuring the change in mass as a function of temperature. For "this compound," which can exist as a salt between salicylic acid and a nicotinic base, TGA provides insights into its decomposition profile and thermal endurance.

Detailed research findings indicate that the thermal stability of salicylate salts is influenced by the nature of the cation. While specific TGA data for the direct salt of salicylic acid and nicotinic acid is not extensively detailed in the searched literature, analysis of closely related compounds such as nicotine (B1678760) salicylate and ammonium (B1175870) salicylate provides valuable insights into the expected thermal behavior.

A study on the thermal properties of various nicotine salts revealed that nicotine salicylate exhibits a distinct thermal decomposition profile. netzsch.com The main thermal decomposition of nicotine salts, including the salicylate, occurs at temperatures between 150°C and 260°C. This range is notably higher than that for free nicotine, which decomposes between 80°C and 180°C, indicating that the formation of the salt enhances the thermal stability of nicotine. netzsch.com

Furthermore, research on ammonium carboxylates demonstrated that ammonium salicylate is the most thermally stable among the studied ammonium salts, with a peak decomposition temperature of approximately 204°C. unca.edu The decomposition of these salts is believed to proceed through the loss of ammonia (B1221849) and the corresponding carboxylic acid. unca.edu It is also noted that salicylic acid itself begins to sublime at 76°C. unca.edu

The thermogravimetric analysis of salicylic acid shows that it undergoes a single-step decomposition process. The onset of mass loss occurs at approximately 175.2°C, with the process concluding around 204.3°C, resulting in a mass loss of 98.36%. bibliotekanauki.pl The derivative thermogravimetric (DTG) peak, indicating the maximum rate of decomposition, is observed at 200.8°C. bibliotekanauki.pl

A patent for nicotine meta-salicylate highlights that its isothermal mass loss is significantly less than that of nicotine ortho-salicylate at storage temperatures between 40-60°C, suggesting greater stability. bibliotekanauki.pl This indicates that the position of the hydroxyl group on the salicylic acid moiety can influence the thermal stability of the resulting salt.

The following table summarizes the key thermal decomposition parameters for salicylic acid and related salicylate salts as reported in the literature.

| Compound | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (DTG) (°C) | Mass Loss (%) | Reference |

| Salicylic Acid | 175.2 | 200.8 | 98.36 | bibliotekanauki.pl |

| Ammonium Salicylate | - | ~204 | 75-93 | unca.edu |

| Nicotine Salicylate | - | 177.4 | - | researchgate.net |

| Nicotine Benzoate | - | 234.39 | - | netzsch.com |

| Nicotine Lactate | - | 181.27 | - | netzsch.com |

| Nicotine Tartrate | - | 206.02 | - | netzsch.com |

| Nicotine Citrate | - | 178.55 | - | netzsch.com |

| Nicotine Malate | - | 199.07 | - | netzsch.com |

Table 1: Thermogravimetric Analysis Data for Salicylic Acid and Related Salicylate Salts

Advanced Chromatographic and Separation Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC stands as a primary analytical tool for the analysis of non-volatile and thermally labile compounds like salicylic (B10762653) acid, nicotinate (B505614). Its versatility allows for the development of robust methods for purity assessment and precise quantification.

Method Development and Optimization (Mobile Phase, Stationary Phase)

The development of an effective HPLC method hinges on the careful selection and optimization of the mobile and stationary phases to achieve optimal separation.

Mobile Phase: The composition of the mobile phase significantly influences the retention and elution of analytes. For the analysis of salicylic acid derivatives and nicotinates, reversed-phase HPLC is commonly employed. A typical mobile phase consists of a mixture of an aqueous component and an organic modifier.

In one method, a mobile phase composed of 50% methanol (B129727): 50% acetonitrile (B52724) (as the organic phase) and water acidified with 0.1% formic acid (as the aqueous phase) in a 70:30 (v/v) ratio was used with isocratic elution. mdpi.comresearchgate.net Another approach for the simultaneous estimation of nicotinamide (B372718) and salicylic acid utilized a mobile phase of methanol and water (containing 0.1% triethylamine (B128534) and 0.15 gm hexane (B92381) sulfonic acid, with the pH adjusted to 3.0 with glacial acetic acid) in a 40:60 v/v ratio. ijprt.orgbibliomed.org The pH of the mobile phase is a critical parameter, especially for ionizable compounds like salicylic acid and nicotinate. Adjusting the pH can alter the charge state of the analytes and, consequently, their retention on the stationary phase. chromatographyonline.com For instance, a pH of 6.3 was selected for the separation of nicotine (B1678760) and salicylate (B1505791) using a sodium phosphate (B84403) buffer. chromatographyonline.com

Stationary Phase: The choice of the stationary phase, or column, is equally critical. C18 columns are widely used for the separation of salicylic acid and its derivatives due to their hydrophobic nature, which provides good retention for these relatively nonpolar compounds. ijprt.orgbibliomed.orgijnrd.org For example, a Chromatopak C-18 column (250mm x 4.6 mm, 5 µm) and a Hypersil GOLD column (250 mm length, 4 mm inner diameter, 5 μm particles size) have been successfully used. mdpi.comijprt.orgbibliomed.org

In some cases, more specialized columns are employed to achieve better separation, especially in complex mixtures. A mixed-mode column, such as the Amaze RP SA, combines reversed-phase with strong cation-exchange and anion-exclusion properties, offering unique selectivity for both hydrophobic and ionic species. helixchrom.com Another specialized column, the Acclaim® Trinity™ P1, is a tri-mode column with cation exchange (CEX), anion exchange (AEX), and reversed-phase (RP) functionalities, allowing for the simultaneous separation of nicotine and its counterions like salicylate. chromatographyonline.com

The optimization process often involves systematically varying the mobile phase composition, pH, flow rate, and column temperature to achieve the desired separation with good peak shape and resolution in a reasonable analysis time. mdpi.comresearchgate.net

Diode Array Detection (DAD) and Fluorescence Detection (FLD) Applications

Diode Array Detection (DAD): DAD, also known as a photodiode array (PDA) detector, is a powerful tool in HPLC that provides spectral information in addition to the chromatogram. scioninstruments.com It measures the absorbance of the eluting compounds across a range of wavelengths simultaneously. scioninstruments.comctlatesting.com This is particularly advantageous for method development, peak purity assessment, and identification of unknown compounds. scioninstruments.com

For the analysis of salicylic acid, nicotinate, and related compounds, DAD allows for the selection of the optimal detection wavelength to maximize sensitivity. mdpi.comresearchgate.net For instance, in a method for the simultaneous determination of methyl nicotinate and three salicylic acid derivatives, a detection wavelength of 210 nm was used. mdpi.comresearchgate.net In another study, 232 nm was chosen as the analytical wavelength for the simultaneous estimation of nicotinamide and salicylic acid. ijnrd.org The ability to monitor multiple wavelengths is also beneficial when analyzing complex mixtures where different compounds may have different absorption maxima. longdom.org

Fluorescence Detection (FLD): Fluorescence detection offers high sensitivity and selectivity for compounds that fluoresce. Salicylic acid and some of its derivatives are naturally fluorescent, making FLD a suitable detection method. nih.govresearchgate.net This technique can provide lower limits of detection compared to UV-based detectors. nih.gov

An HPLC method coupled with fluorescence detection has been described for the determination of salicylic acid in plant extracts. nih.gov The native fluorescence of salicylate can be measured on a filter paper surface, forming the basis of a simple spot test. researchgate.net A ratiometric fluorescence sensor based on Ti3C2 quantum dots has also been developed for the detection of salicylic acid, demonstrating the potential of novel fluorescent materials in its analysis. figshare.comresearchgate.net

Advanced HPLC for Multi-Component Analysis

Modern HPLC techniques are well-suited for the simultaneous analysis of multiple components in a single run, which is essential for the quality control of pharmaceutical formulations containing this compound, and other active ingredients or impurities.

A validated HPLC-DAD method was developed for the simultaneous determination of methyl nicotinate, methyl salicylate, ethyl salicylate, and 2-hydroxyethyl salicylate in a pain relief spray. mdpi.comresearchgate.net This method utilized a Hypersil GOLD column and an isocratic mobile phase, achieving good separation of all four analytes in a short run time. mdpi.comresearchgate.net Similarly, a stability-indicating RP-HPLC method was established for the simultaneous estimation of nicotinamide and salicylic acid in a topical formulation. ijprt.orgbibliomed.org

The development of such multi-component methods requires careful optimization of chromatographic conditions to resolve all compounds of interest from each other and from any potential degradation products. ijnrd.org The use of advanced column technologies, such as mixed-mode or tri-mode columns, can further enhance the separation efficiency for complex mixtures containing compounds with diverse physicochemical properties. chromatographyonline.comhelixchrom.com

Table 1: HPLC Method Parameters for this compound and Related Compounds

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Analytes | Methyl Nicotinate, Methyl Salicylate, Ethyl Salicylate, 2-Hydroxyethyl Salicylate | Nicotinamide, Salicylic Acid | Nicotine, Salicylate |

| Stationary Phase | Hypersil GOLD (C18) | Chromatopak C-18 | Acclaim® Trinity™ P1 (Mixed-Mode) |

| Mobile Phase | 70:30 (v/v) (50% Methanol: 50% Acetonitrile) : Water (0.1% Formic Acid) | 40:60 (v/v) Methanol : Water (0.1% TEA, 0.15g Hexane Sulphonic Acid, pH 3.0) | 25% Acetonitrile in Sodium Phosphate Buffer (pH 6.3) |

| Detection | DAD (210 nm) | UV (226 nm) | UV (210 nm) |

| Reference | mdpi.comresearchgate.net | ijprt.orgbibliomed.org | chromatographyonline.com |

Gas Chromatography (GC) for Volatile Component Analysis

Gas chromatography is the method of choice for the analysis of volatile and semi-volatile compounds that may be present as impurities or active ingredients alongside this compound in certain formulations. nih.gov

Headspace GC Techniques

Headspace gas chromatography (HS-GC) is a powerful technique for the analysis of volatile organic compounds (VOCs) in liquid or solid samples without the need for extensive sample preparation. nih.govrsc.org In this technique, the sample is sealed in a vial and heated to allow the volatile components to partition into the headspace gas, which is then injected into the GC system. nih.gov

HS-GC has been successfully applied to the analysis of volatile compounds in topical formulations. nih.gov For instance, a static headspace-gas chromatography method was developed for the quantitative determination of volatile compounds like camphor (B46023) and l-menthol (B7771125) in a topical formulation that also contained non-volatile compounds such as salicylic acid. nih.gov This approach avoids the challenges associated with direct injection of complex sample matrices. The optimization of HS-GC methods involves careful consideration of parameters such as incubation temperature, equilibration time, and the type of headspace sampling (e.g., static or dynamic). rsc.orgnih.gov

The use of solid-phase microextraction (SPME) coupled with headspace sampling (HS-SPME) can further enhance the sensitivity and selectivity of the analysis for trace volatile components. nih.govresearchgate.net

Thin Layer Chromatography (TLC) for Rapid Purity Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the qualitative analysis and purity screening of pharmaceuticals. researchgate.netnih.gov It can be used to identify compounds, check the purity of a sample, and monitor the progress of a chemical reaction. chem21labs.com

For the analysis of salicylic acid and its derivatives, TLC offers a straightforward method for their separation and identification. researchgate.net The purity of synthesized aspirin (B1665792), a derivative of salicylic acid, is often assessed using TLC to detect the presence of unreacted salicylic acid. chem21labs.com

A TLC system for the separation of salicylic acid, sulfosalicylic acid, and aspirin has been developed using boric acid-impregnated plates and a mobile phase of chloroform-methanol-water-ammonium hydroxide (B78521) (120:75:6:2, v/v). researchgate.net The impregnation of the TLC plate with boric acid enhances the separation of these compounds. researchgate.net The separated spots on the TLC plate can be visualized under UV light, and their retention factor (Rf) values can be calculated for identification purposes. researchgate.net While primarily a qualitative technique, densitometric scanning of TLC plates can allow for quantitative analysis. nih.gov

Optimization and Validation of Chromatographic Methods

The development of robust and reliable analytical methods is crucial for the quantification of pharmaceutical compounds. For this compound, and its related precursors or derivatives, High-Performance Liquid Chromatography (HPLC) is a predominant technique. The optimization of these methods involves a systematic evaluation of chromatographic parameters to achieve adequate separation and resolution, while validation ensures the method is fit for its intended purpose, adhering to guidelines such as those from the International Council on Harmonisation (ICH).

Detailed research has been conducted on the simultaneous determination of salicylic acid and nicotinic acid (or its amide form, nicotinamide), which are the constituent parts of this compound. These studies provide a comprehensive framework for the optimization and validation of chromatographic methods applicable to this class of compounds.

Optimization strategies typically focus on achieving good separation in a minimal amount of time. Key parameters that are systematically adjusted include the type of stationary phase, the composition and pH of the mobile phase, the flow rate, and the detection wavelength. For instance, reversed-phase columns, such as C18 and C8, are commonly employed for the separation of these moderately polar compounds. ijprt.orgmdpi.com The mobile phase composition is a critical factor, with various mixtures of solvents like methanol, acetonitrile, and water being tested, often with pH modifiers and ion-pairing agents to improve peak shape and retention. ijprt.orgmdpi.com

One study optimized the separation of nicotinamide and salicylic acid using a Chromatopak C-18 column with a mobile phase of Methanol and Water (containing 0.1% triethylamine and 0.15 gm hexane sulphonic acid, with pH adjusted to 3.0) in a 40:60 v/v ratio. ijprt.orgijprt.org This achieved retention times of 4.343 minutes for nicotinamide and 17.673 minutes for salicylic acid at a flow rate of 1.0 ml/min, with detection at 226 nm. ijprt.org Another approach for methyl nicotinate and salicylic acid derivatives utilized a Hypersil GOLD column with an isocratic mobile phase of 50% methanol: 50% acetonitrile (A) and water with 0.1% formic acid (B) at a 70:30 (v/v) ratio. mdpi.com This method resulted in a much shorter run time, eluting all compounds within 11 minutes. mdpi.com

The validation of these optimized methods is performed to demonstrate their specificity, linearity, accuracy, precision, and robustness.

Specificity is established by showing that the method can accurately measure the analyte in the presence of impurities, degradation products, or other matrix components without interference. ijprt.orgijnrd.org

Linearity is assessed by analyzing a series of standards across a defined concentration range. The resulting data are used to generate a calibration curve, and the correlation coefficient (R²) is calculated. For salicylic acid and its related compounds, R² values are consistently high, often exceeding 0.998, indicating a strong linear relationship between concentration and detector response. ijprt.orgijprt.orgijnrd.org

Accuracy is determined by performing recovery studies on spiked samples. The percentage of recovery for salicylic acid and nicotinamide has been reported in the range of 98% to 102%, which falls within standard acceptance criteria. ijprt.orgmdpi.com

Precision is evaluated at different levels, including system repeatability, method precision (intra-day), and intermediate precision (inter-day), with the relative standard deviation (%RSD) being the key metric. For these methods, precision is generally found to be excellent, with %RSD values of less than 2%. ijprt.orgmdpi.com

Limits of Detection (LOD) and Quantification (LOQ) are established to define the lowest concentration of the analyte that can be reliably detected and quantified. For methyl nicotinate and salicylic acid derivatives, LODs have been reported as low as 0.0061 μg/mL. mdpi.comresearchgate.net

Robustness is tested by making small, deliberate variations in method parameters (e.g., mobile phase pH, flow rate) to ensure the method's performance remains unaffected by minor changes. ijprt.org

The findings from these studies confirm the development of specific, precise, and accurate HPLC methods suitable for the quantitative analysis of salicylic acid, nicotinic acid, and their derivatives. ijprt.orgmdpi.comijprt.org

Data Tables

The following tables summarize the findings from various research studies on the chromatographic analysis of salicylic acid, nicotinic acid, and related derivatives.

| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time(s) (min) | Source |

|---|---|---|---|---|---|---|

| Nicotinamide & Salicylic Acid | Chromatopak C-18 (250mm x 4.6 mm, 5 µm) | Methanol : Water (40:60 v/v) with 0.1% TEA, 0.15 gm Hexane sulphonic acid, pH 3.0 | 1.0 | 226 | 4.343 (Nicotinamide), 17.673 (Salicylic Acid) | ijprt.orgijprt.org |

| Methyl Nicotinate, Methyl Salicylate, Ethyl Salicylate, 2-hydroxyethyl salicylate | Hypersil GOLD (250 mm x 4 mm, 5 μm) | (Methanol:Acetonitrile 50:50) : (Water with 0.1% Formic Acid) (70:30 v/v) | 0.5 | 210 | 5.57 (MN), 6.03 (HES), 8.09 (MS), 10.04 (ES) | mdpi.com |

| Nicotinamide & Salicylic Acid | Hypersil ODS C18 (250*4.6 mm, 5µm) | Methanol : Water (50:50 v/v), pH 3 adjusted with 10% OPA | 1.0 | 232 | 5.859 (Nicotinamide), 2.286 (Salicylic Acid) | ijnrd.org |

| Parameter | Analyte | Finding | Source |

|---|---|---|---|

| Linearity Range | Salicylic Acid | 75-105 μg/mL | ijprt.orgijprt.org |

| Nicotinamide | 225-315 μg/mL | ijprt.orgijprt.org | |

| Correlation Coefficient (R²) | Salicylic Acid | 0.9985 - 0.9994 | ijprt.orgijnrd.org |

| Nicotinamide | 0.996 - 0.9971 | ijprt.orgijnrd.org | |

| Accuracy (% Recovery) | Nicotinamide & Salicylic Acid | 98% - 102% | ijprt.org |

| Precision (%RSD) | Nicotinamide & Salicylic Acid | < 2% | ijprt.org |

| LOD | Methyl Nicotinate | 0.0144 μg/mL | mdpi.comresearchgate.net |

| Ethyl Salicylate | 0.0061 μg/mL | mdpi.comresearchgate.net | |

| LOQ | Niacin | 8 mg/kg | researchgate.net |

| Methyl Nicotinate | 0.0436 µg/mL | mdpi.com |

Computational and Theoretical Chemistry

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of salicylic (B10762653) acid nicotinate (B505614). These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. rasayanjournal.co.in For the salicylic acid-nicotinamide (SAC-NIC) system, DFT calculations have been employed to analyze the conformations of the molecular dimer. yudanugraha.id

Studies have utilized theoretical levels such as B3LYP-D3BJ and WB97M-D3BJ with basis sets like 6-311G(d,p) to investigate various possible conformations. yudanugraha.id These analyses compare existing conformations found in crystal structures with other putative (theoretically possible) conformations to determine their relative stability and bond energies. yudanugraha.idresearchgate.net In a study on the SAC-NIC co-crystal, three existing conformations were identified from the final crystal packing, with one, designated SACNIC1, being of particular interest. yudanugraha.id This conformation, which contains a carboxylic acid-pyridine heterosynthon (CPHS), was found to have a significantly higher intermolecular hydrogen bond energy compared to other potential conformations and even the homomolecular dimers of either salicylic acid or nicotinamide (B372718). yudanugraha.idresearchgate.net This suggests that the formation of the co-crystal packing is likely initiated by this highly stable SACNIC1 conformation. yudanugraha.id The discrepancies between computed and experimental bond lengths and angles can often be attributed to the fact that DFT calculations are typically performed for a single molecule in the gas phase, whereas experimental data comes from the solid crystal state. rasayanjournal.co.in

| Conformation | Theoretical Level | Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| SACNIC1 (existing) | B3LYP-D3BJ | Significantly Higher | yudanugraha.idresearchgate.net |

| Other Putative Conformations | B3LYP-D3BJ | Lower | yudanugraha.idresearchgate.net |

| Salicylic Acid Homodimer | B3LYP-D3BJ | Lower | yudanugraha.idresearchgate.net |

| Nicotinamide Homodimer | B3LYP-D3BJ | Lower | yudanugraha.idresearchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). elifesciences.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. elifesciences.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For the salicylic acid-nicotinamide system, the HOMO-LUMO gap has been assessed as a predictive descriptor for co-crystal formation. yudanugraha.idresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. In the context of salicylic acid, the HOMO is characterized by charge density delocalized over the aromatic ring, while the LUMO shows a localization of charge density. rsc.org DFT calculations at the B3LYP/6-311++G(d,p) level determined the HOMO-LUMO gap for a salicylic acid monomer to be approximately 5.3870 eV. rsc.org The analysis of these frontier orbitals is crucial for understanding the charge transfer interactions that occur within the salicylic acid-nicotinamide complex, influencing its bioactivity and stability. elifesciences.org

| Orbital | Energy (eV) | Computational Method | Reference |

|---|---|---|---|

| HOMO | -6.9201 | B3LYP/6-311++G(d,p) | rsc.org |

| LUMO | -1.5331 | B3LYP/6-311++G(d,p) | rsc.org |

| HOMO-LUMO Gap | 5.3870 | B3LYP/6-311++G(d,p) | rsc.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Typically, red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.net

For salicylic acid, the MEP surface highlights three regions of increased electronegativity associated with the oxygen atoms, which are key sites for interactions with positively charged species. mdpi.com The MEP map, often calculated using methods like B3LYP/6-311++G(d,p), provides a visual guide to the chemically active sites and the comparative reactivity of different atoms within the molecule. researchgate.net In the context of the salicylic acid-nicotinamide interaction, the MEP map can predict how the two molecules will align to form hydrogen bonds. The electron-rich regions on the nicotinamide nitrogen and the carbonyl oxygen of salicylic acid, and the electron-poor regions on the hydroxyl and carboxylic acid protons of salicylic acid, are the primary sites governing their intermolecular recognition and binding. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, providing insights into their conformational landscape and flexibility. mdpi.comresearchgate.net This technique is widely used in pharmaceutical sciences to understand how molecules like salicylic acid nicotinate behave in different environments, such as in solution or interacting with biological macromolecules. biointerfaceresearch.com

While specific MD simulation studies focusing on the conformational landscape of the salicylic acid nicotinate ester or the salicylic acid-nicotinamide cocrystal are not extensively reported in the literature, the methodology holds significant potential. MD simulations could be employed to explore the stability of the different conformations of the salicylic acid-nicotinamide dimer in a solvent, tracking the dynamics of the crucial hydrogen bonds that hold the complex together. For instance, a study on the salicylate (B1505791) anion (the conjugate base of salicylic acid) used MD simulations to investigate its interaction with a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. The simulations revealed that salicylate associates at the water-lipid interface, affecting the membrane's structural properties. This demonstrates the capability of MD to probe the behavior of salicylates in complex biological environments, a potential avenue for future research on salicylic acid nicotinate to understand its interactions and conformational dynamics at a molecular level. mdpi.com

Intermolecular Interaction Studies (Hydrogen Bonding, Stacking)

The structure and stability of the salicylic acid-nicotinate system, particularly in its co-crystal form with nicotinamide, are dominated by intermolecular interactions, primarily hydrogen bonding. These non-covalent interactions are fundamental to the formation of specific, stable supramolecular structures.

Computational methods have become invaluable for the prediction and screening of pharmaceutical co-crystals, including the salicylic acid-nicotinamide system. yudanugraha.id These approaches can significantly reduce the experimental effort required by identifying promising co-former pairs and predicting the most stable co-crystal structures. yudanugraha.id

The prediction process often involves analyzing the potential conformations of molecular dimers formed between the active pharmaceutical ingredient (API), in this case, salicylic acid, and a co-former like nicotinamide. yudanugraha.idresearchgate.net By calculating parameters such as interaction energies, geometric parameters, and the HOMO-LUMO gap for various putative dimer structures, researchers can assess their relative stabilities. yudanugraha.idresearchgate.net For the salicylic acid-nicotinate system, studies have successfully used DFT calculations to show that the conformation involving the acid-pyridine heterosynthon (SACNIC1) is particularly stable due to strong intermolecular hydrogen bonding. yudanugraha.id This high interaction energy serves as a key descriptor, suggesting that this conformation is a fundamental building block for the final co-crystal lattice. yudanugraha.idresearchgate.net The successful prediction of the salicylic acid-nicotinamide co-crystal based on these computational analyses underscores the power of theoretical chemistry in modern crystal engineering. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling (Non-Biological Parameters)

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. chemicalbook.comnih.gov This approach is predicated on the principle that the molecular structure, encoded in the form of numerical descriptors, inherently governs the physical and chemical characteristics of a compound. nih.gov By developing robust QSPR models, it becomes feasible to predict the properties of novel or untested compounds, thereby accelerating research and reducing the need for extensive experimental measurements. chemicalbook.comnih.gov

The development of a QSPR model is a systematic process that involves several key stages. It begins with the selection of a dataset of molecules with known experimental values for the property of interest. Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset. These descriptors can be categorized based on their dimensionality, ranging from 1D descriptors (e.g., molecular weight, atom counts) to 2D descriptors (e.g., connectivity indices) and 3D descriptors (e.g., molecular volume, surface area). ucsb.edu Through statistical techniques such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that quantitatively links a selection of these descriptors to the observed property. The predictive power and robustness of the resulting model are then rigorously assessed through internal and external validation procedures.

For instance, studies on various esters have demonstrated that properties such as the n-octanol/water partition coefficient (logP), a measure of lipophilicity, are significantly influenced by descriptors related to molecular size, polarity, and hydrogen bonding capacity. researchgate.net A QSAR study on 6-substituted nicotine (B1678760) derivatives revealed that nAChR affinity could be effectively modeled using a combination of a lipophilicity parameter (π) and a steric parameter representing the volume of the substituent (Δ MOL VOL). researchgate.net This suggests that for nicotinate esters, both electronic and steric characteristics play a crucial role in their interactions.

In the context of salicylic acid derivatives, experimental studies have determined the lipophilicity of various compounds, providing a basis for QSPR model development. For example, the experimental n-octanol-water partition coefficient (logPexp) for salicylic acid and acetylsalicylic acid have been reported as 2.35 and 1.14, respectively. researchgate.net Such data are fundamental for building and validating QSPR models.

To illustrate the application of QSPR to a compound like salicylic acid, nicotinate, a hypothetical model can be constructed based on data from a homologous series of esters. The following data tables showcase the kind of information that would be utilized in such a study.

Interactive Data Table 1: Physicochemical Properties and Molecular Descriptors for a Series of Salicylate Esters

This table presents experimental retention times for a series of short-chain alkyl salicylate esters, which can serve as a surrogate for a property to be modeled in a QSPR study. Additionally, fundamental molecular descriptors that would be used to build a predictive model are included.

| Compound | Alkyl Group | Retention Time (min) | Molecular Weight ( g/mol ) |

| Methyl Salicylate | -CH3 | 3.520 | 152.15 |

| Ethyl Salicylate | -CH2CH3 | 4.606 | 166.17 |

| Propyl Salicylate | -CH2CH2CH3 | 6.250 | 180.20 |

| Butyl Salicylate | -CH2CH2CH2CH3 | 8.263 | 194.23 |

Data sourced from a study on the compositional analysis of salicylate ester mixtures. sciepub.com

Interactive Data Table 2: Lipophilicity and Calculated Descriptors for Salicylic Acid and a Derivative

This table provides experimentally determined logP values and calculated molecular descriptors for salicylic acid and acetylsalicylic acid. These descriptors are critical in understanding the influence of structural modifications on lipophilicity.

| Compound | logP (experimental) | Molecular Weight ( g/mol ) |

| Salicylic Acid | 2.35 | 138.12 |

| Acetylsalicylic Acid | 1.14 | 180.16 |

Experimental logP values were obtained from studies on the lipophilicity of salicylic acid derivatives. researchgate.net

In a hypothetical QSPR study for this compound, one would gather a series of related nicotinate or salicylate esters with known values for a specific non-biological property (e.g., boiling point, vapor pressure, or a chromatographic retention index). A diverse set of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors, would then be calculated for each molecule. Using statistical methods, a model would be developed to predict the property based on a subset of these descriptors. For example, a simple linear regression might reveal a strong correlation between molecular weight and boiling point within a homologous series of esters. More complex models would incorporate multiple descriptors to capture a wider range of structural influences. The ultimate goal is to generate a predictive and interpretable model that can be used to estimate the properties of new or untested compounds, such as other esters of salicylic acid or nicotinic acid.

Non Clinical Research Applications and Research Potential

Role in Material Science and Solid-State Chemistry

The ability of the constituent molecules of Salicylic (B10762653) acid, nicotinate (B505614)—salicylic acid and nicotinic acid (or its amide, nicotinamide)—to form novel solid-state structures is a key area of research in material science. This research primarily focuses on creating eutectic systems and cocrystals to modify the physicochemical properties of materials.

Eutectic System Formation and Characterization

A eutectic system is a mixture of chemical compounds that melts or solidifies at a single temperature that is lower than the melting points of the separate constituents. This property is extensively explored to enhance the solubility and dissolution rates of poorly soluble active ingredients. While Salicylic acid, nicotinate as a single compound does not form a eutectic system with itself, its parent molecules, salicylic acid and nicotinamide (B372718)/nicotinic acid, are well-known to form eutectic mixtures with other compounds (coformers).

Differential Scanning Calorimetry (DSC) is a primary technique used to identify and characterize eutectic systems by detecting the characteristic V-shaped curve of the binary phase diagram. For instance, the formation of a eutectic between the drug nimesulide and salicylic acid has been confirmed, with the eutectic point occurring at a specific molar ratio, leading to a new solid phase with a distinct melting temperature. nih.govmdpi.com Similarly, eutectic mixtures of pyrazinamide have been reported with both salicylic acid and nicotinic acid. mdpi.com The study of such systems provides valuable data for developing new materials with tailored physical properties. researchgate.net

Below is a table summarizing examples of eutectic systems formed by salicylic acid with other compounds, as characterized by DSC.

| Component A | Component B | Eutectic Molar Ratio (A:B) | Eutectic Melting Point (°C) | Reference |

| Nimesulide | Salicylic Acid | 1:1 | 121 °C (394 K) | nih.govresearchgate.net |

| Febuxostat | Salicylic Acid | 1:1 | 132 °C | rsc.org |

| Salicylic Acid | Salicylamide | Not specified | 108 °C | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Co-crystallization Strategies for Enhanced Properties

Co-crystallization is a technique used in crystal engineering to combine an active pharmaceutical ingredient (API) with a coformer in a specific stoichiometric ratio within a crystal lattice. researchgate.net This strategy is employed to create new solid forms with improved properties such as solubility, stability, and bioavailability, without altering the chemical structure of the API. nih.gov The salicylic acid and nicotinamide/nicotinic acid system is a classic model for studying co-crystal formation due to their ability to form robust hydrogen-bonded structures. researchgate.netnih.gov

The primary interaction guiding the formation of cocrystals between salicylic acid and nicotinamide is the acid-amide heterodimer, a highly directional and strong hydrogen bonding interaction. biointerfaceresearch.com Various methods are employed to prepare these cocrystals, each with its own advantages.

Common Co-crystallization Methods:

Solution-based Methods: These involve dissolving the components in a common solvent and allowing the cocrystal to form upon slow evaporation or cooling. Reaction cocrystallization is a variation suitable when components have different solubilities. nih.govnih.gov

Solid-based Methods: These are often considered more environmentally friendly as they require little to no solvent. nih.gov

Neat Grinding: The two solid components are ground together mechanically.

Liquid-Assisted Grinding: A small amount of liquid is added during grinding to facilitate the molecular mobility and formation of the cocrystal.

Melting Crystallization: The physical mixture of the components is melted and then cooled to allow for crystal growth. nih.gov

The resulting cocrystals are characterized by techniques such as Powder X-ray Diffraction (PXRD), which can distinguish a new crystalline phase from a simple physical mixture, and DSC. mdpi.comresearchgate.net In the salicylic acid-nicotinic acid system, the formation of a 1:1 cocrystal has been confirmed, with analyses showing shifts in spectroscopic bands indicative of the involvement of carbonyl and carboxylic acid groups in hydrogen bonding. researchgate.net

Analytical Standard and Reagent Development

While this compound is not commonly used as a primary analytical standard itself, the development of analytical methods for its detection and quantification is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a powerful and widely used technique for the simultaneous analysis of multiple components in a mixture.

Research has focused on developing HPLC-DAD methods for the simultaneous assessment of nicotinate esters and salicylic acid derivatives in various formulations. mdpi.com Such methods are essential for ensuring the purity, stability, and composition of these compounds. The development process involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve good separation and sensitivity for all components.

The table below outlines typical parameters for an HPLC method developed for the analysis of related compounds, demonstrating the approach that would be used for this compound.

| Parameter | Description | Example Value |

| Column | The stationary phase where separation occurs. | C18 column (e.g., 250mm x 4.6 mm, 5 µm) |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of methanol (B129727) and water with pH modifiers. |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min |

| Detection | The method used to detect the compounds as they elute. | Diode-Array Detector (DAD) |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Typically in the µg/mL range. mdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

The development of these sensitive and specific analytical methods is a key aspect of reagent development, enabling researchers to accurately measure the compound in various matrices.

Precursor in Complex Organic Synthesis (Beyond Direct Pharmaceutical Application)

The salicylic acid and nicotinic acid moieties are valuable building blocks in organic synthesis. Their functional groups—carboxylic acid, hydroxyl, and the pyridine (B92270) ring—allow for a wide range of chemical transformations, making them useful precursors for more complex molecules with novel properties.

Research has demonstrated the synthesis of various derivatives starting from these core structures. For example, novel salicylanilides with nitro-substitutions have been synthesized and shown to possess significant antimicrobial activity. researchgate.netnih.govbirmingham.ac.uk Similarly, nicotinic acid has been used as a starting point for the synthesis of new derivatives with potential antioxidant and anticancer properties. nih.govresearchgate.net

The synthesis of these complex molecules often involves multi-step reactions, as illustrated by the general schemes below:

Synthesis of Salicylanilides: Salicylic acid derivatives are reacted with various anilines to form amide bonds, resulting in a library of compounds with diverse biological activities. nih.gov

Synthesis of Nicotinic Acid Derivatives: The carboxylic acid group of nicotinic acid can be converted to an acid chloride, which is then reacted with hydrazines to form hydrazides. These intermediates can be further cyclized to create heterocyclic compounds like thiazolidinones. researchgate.net

The use of this compound as a precursor could offer a strategy for the controlled or simultaneous delivery of both the salicylic acid and nicotinic acid fragments into a more complex molecular architecture.

Investigation as a Model Compound in Fundamental Chemical Research

The interaction between salicylic acid and nicotinamide is frequently used as a model system in fundamental chemical research, particularly in the field of crystal engineering and the study of non-covalent interactions. yudanugraha.idresearcher.liferasayanjournal.co.in The predictability of the hydrogen bonds that form between the carboxylic acid group of salicylic acid and the pyridine nitrogen and amide group of nicotinamide makes it an excellent case for studying supramolecular synthons. researchgate.netrasayanjournal.co.in

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to analyze the conformations and interaction energies of the salicylic acid-nicotinamide dimer. yudanugraha.idrasayanjournal.co.in These theoretical studies help in understanding the stability of different possible hydrogen-bonding arrangements.

Key areas of investigation include:

Hydrogen Bond Energetics: Calculating the energy of the intermolecular hydrogen bonds to determine the most stable conformation. One existing conformation, designated SACNIC1, was found to have a significantly higher intermolecular hydrogen bond energy compared to other potential conformations. yudanugraha.idresearcher.liferasayanjournal.co.in

Predictive Descriptors: Researchers assess various parameters such as geometric factors, total energy, and the HOMO-LUMO gap to develop descriptors that can predict the likelihood of cocrystal formation. yudanugraha.idrasayanjournal.co.in

Charge Density Analysis: This experimental and theoretical approach provides insight into the nature of the chemical bonds, helping to distinguish between a salt (where a proton is fully transferred) and a cocrystal (where neutral molecules interact). researchgate.net

Salicylic acid itself is also a model compound for studying intramolecular hydrogen bonding, a phenomenon that affects the molecule's core electrons and chemical properties. researchgate.netnih.gov

Applications in Green Chemistry Methodologies